molecular formula C18H20N2O4 B2947349 N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide CAS No. 1809288-95-6

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Cat. No. B2947349
M. Wt: 328.368
InChI Key: VGDOSNKYJILNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is an organic compound with the molecular formula C18H20N2O4 . It is used as an intermediate in organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” can be achieved by reacting a phenylamine compound, which has two amino groups and two hydroxyl groups, with oxalic diethyl ester . This synthesis can be carried out under anhydrous conditions, in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .


Molecular Structure Analysis

The molecular structure of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI key for this compound is VGDOSNKYJILNDC-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is used as an intermediate in the synthesis of 1-Naphthol-d7 (d6 Major), which is the isotope labelled analog of 1-Naphthol, a compound commonly used in the manufacturing of dyes, intermediates, synthetic perfumes .


Physical And Chemical Properties Analysis

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is a solid at room temperature . It has a molecular weight of 328.36 g/mol . The predicted density of this compound is 1.337±0.06 g/cm3 .

Scientific Research Applications

Catalytic Systems and Hydroxylation

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide has been explored in the field of catalysis. A study by Xia et al. (2016) demonstrated its use in a copper-catalyzed system for hydroxylation of (hetero)aryl halides under mild conditions. This research highlights the efficiency of this compound in catalytic reactions, facilitating the hydroxylation of various (hetero)aryl chlorides, bromides, and iodides at relatively low temperatures and catalytic loadings (Xia et al., 2016).

Polymer Synthesis and Modification

In the field of polymer science, the compound has been utilized in various synthetic processes. Percec and Wang (1990) explored its role in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through radical-cation phase transfer catalyzed polymerization. This research provides insights into the potential use of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in modifying and enhancing polymer properties (Percec & Wang, 1990).

Synthesis of Derivatives and Analgesic Activity

The compound has also been a focal point in synthesizing novel derivatives with potential medicinal applications. Kulakov et al. (2017) investigated the synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. The synthesized derivatives exhibited significant analgesic activity, suggesting the compound's relevance in pharmaceutical research (Kulakov et al., 2017).

properties

IUPAC Name

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSNKYJILNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Citations

For This Compound
3
Citations
B Kuzu, C Hepokur, Ö Algul - Organic Communications, 2023 - avesis.ebyu.edu.tr
In the present study, new oxalamide-based compounds were designed from thalidomide and synthesized easily and with high yields (from 69% up to 93%) by a two-step method. The …
Number of citations: 5 avesis.ebyu.edu.tr
S Zhou, C Zhou, Q Lu, X Liu, J Yuan, X Yu - Tetrahedron, 2020 - Elsevier
A convenient and efficient synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from l-tyrosine was developed. Dibromo phenylalanine is converted easily to bis-phenol via …
Number of citations: 1 www.sciencedirect.com
JM Gozgit, MM Vasbinder, RP Abo, K Kunii… - Cancer Cell, 2021 - cell.com
PARP7 is a monoPARP that catalyzes the transfer of single units of ADP-ribose onto substrates to change their function. Here, we identify PARP7 as a negative regulator of nucleic acid …
Number of citations: 62 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.